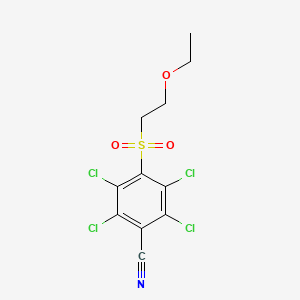

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a halogenated benzonitrile derivative characterized by a benzonitrile core substituted with four chlorine atoms at the 2, 3, 5, and 6 positions and an ethoxyethylsulfonyl group at the 4 position. The ethoxyethylsulfonyl substituent introduces steric bulk and polarizability, which may influence solubility, reactivity, and biological activity compared to simpler substituents like methoxy or alkyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile core. The introduction of the ethoxyethylsulfonyl group is achieved through a sulfonation reaction, while the tetrachloro groups are introduced via chlorination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques, such as flow chemistry, may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing tetrachloro groups.

Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different products.

Hydrolysis: The ethoxyethyl group can be hydrolyzed to yield corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions, such as temperature and solvent choice, are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ethoxyethyl group yields ethoxyethanol and sulfonic acid derivatives, while oxidation of the sulfonyl group can produce sulfonic acids or sulfonates.

Scientific Research Applications

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a chemical compound with applications in scientific research, particularly in the context of herbicidal studies and pharmaceutical development .

Chemical Identification

- Chemical Name: this compound

- CAS Registry Number: 56916-72-4

- Molecular Formula: C11H9Cl4NO3S

- Molecular Weight: 377.07

Agrochemical Research

This compound is related to research in agricultural chemistry . It is related to herbicides, which are used to manage unwanted plant growth in crops, thus improving yield and quality .

Pharmaceutical Development

This compound is explored for its potential in synthesizing new pharmaceuticals, particularly in the development of antimicrobial agents . Bioactive peptides and their by-products have been applied as antidiabetic, anticancer, and anti-inflammatory agents . Anti-diabetic hydrolysates, for example, can be added to sausages to fortify the sausages with anti-diabetic peptides to reduce the probability of developing diabetes .

Environmental Science

The compound is used in studies assessing the environmental impact of pesticides, aiding researchers in developing safer agricultural practices .

Material Science

It is utilized in the formulation of specialty coatings and materials, enhancing durability and resistance to environmental factors .

Laboratory Research

Researchers employ this chemical in various analytical methods, such as chromatography, to identify and quantify other compounds in complex mixtures .

Toxicity Data

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets. The electron-withdrawing tetrachloro groups enhance the compound’s reactivity, making it a potent electrophile in substitution reactions. The sulfonyl group can participate in various chemical transformations, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile, differing primarily in substituent groups:

Comparative Analysis of Substituent Effects

Electronic and Steric Properties

- Methoxy vs. The ethoxyethylsulfonyl group’s electron-withdrawing nature may enhance the electrophilicity of the benzonitrile core .

- Chlorinated Alkylsulfonyl Groups : The chlorobutylsulfonyl (105947-03-3) and chloropropylsulfonyl (from ) substituents introduce halogenated alkyl chains, increasing lipophilicity (logP) compared to the ethoxyethylsulfonyl group. This could enhance membrane permeability in biological systems but may also raise environmental persistence concerns .

Thermochemical and Stability Data

While direct thermochemical data for this compound are unavailable, density-functional theory (DFT) studies on similar halogenated aromatics suggest that substituents with higher electronegativity (e.g., sulfonyl groups) stabilize the molecule through resonance and inductive effects, reducing bond dissociation energies .

Toxicity and Environmental Impact

- False Positives in Analytical Methods: Chlorinated benzonitriles may interfere with colorimetric assays for phenolic compounds (e.g., pentachlorophenol), as seen in 2,3,5,6-tetrachlorophenol interference studies .

- Ecotoxicity : Chlorobutylsulfonyl derivatives (e.g., 105947-03-3) are likely more persistent in soil due to their lipophilicity, whereas methoxy-substituted analogues (52399-94-7) may undergo faster oxidative degradation .

Biological Activity

4-Ethoxyethylsulfonyl-2,3,5,6-tetrachlorobenzonitrile (ETCB) is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive review of its biological properties, including its mechanism of action, toxicity profiles, and relevant case studies.

Molecular Structure:

- Chemical Formula: C11H9Cl4NO3S

- Molecular Weight: 359.12 g/mol

- CAS Number: 56916-72-4

Physical Properties:

- Solubility: Soluble in organic solvents; limited water solubility.

- Stability: Stable under normal conditions but may decompose under extreme pH or temperature.

ETCB exhibits its biological effects primarily through interactions with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, impacting various cellular pathways. The compound's activity has been linked to:

- Antimicrobial Properties: Studies indicate that ETCB possesses antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.

- Cytotoxic Effects: Research demonstrates that ETCB can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Toxicity Profile

The toxicity of ETCB has been evaluated through various studies. Key findings include:

- Acute Toxicity (LD50): The compound exhibits a moderate acute toxicity profile with an LD50 value indicating significant lethality at higher doses .

- Chronic Effects: Long-term exposure studies suggest potential carcinogenic effects, necessitating careful handling and usage guidelines .

Case Studies

Several case studies have explored the implications of ETCB in real-world scenarios:

-

Case Study on Antimicrobial Efficacy:

- A study conducted on the efficacy of ETCB against multi-drug resistant bacteria showed a significant reduction in bacterial load in vitro, highlighting its potential as a novel antimicrobial agent.

-

Case Study on Cytotoxicity:

- Research involving human cancer cell lines revealed that ETCB induced apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapeutics.

-

Environmental Toxicity Assessment:

- An investigation into the environmental impact of ETCB indicated that it poses risks to aquatic life, emphasizing the need for environmental safety evaluations during its usage and disposal.

Table 1: Summary of Biological Activities

Table 2: Comparative Toxicity Data

| Compound | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| This compound | 200 | Moderate |

| Standard Antibiotic (e.g., Penicillin) | 500 | Low |

Properties

CAS No. |

56916-72-4 |

|---|---|

Molecular Formula |

C11H9Cl4NO3S |

Molecular Weight |

377.1 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-(2-ethoxyethylsulfonyl)benzonitrile |

InChI |

InChI=1S/C11H9Cl4NO3S/c1-2-19-3-4-20(17,18)11-9(14)7(12)6(5-16)8(13)10(11)15/h2-4H2,1H3 |

InChI Key |

GBITXFDURSIVHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.